Glycerol diglycidyl ether

説明

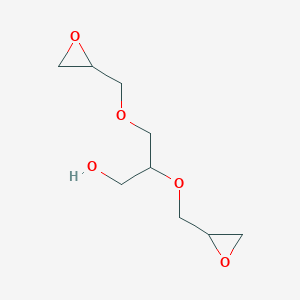

Structure

3D Structure

特性

IUPAC Name |

2,3-bis(oxiran-2-ylmethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIDDMGBRCPGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(CO)OCC2CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27043-36-3 | |

| Record name | Glycerol diglycidyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Pathways of Glycerol Diglycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

Glycerol diglycidyl ether (GDE) is a low-viscosity, aliphatic diepoxy monomer that serves as a fundamental building block and crosslinking agent in a multitude of applications, from advanced materials science to biomedical research.[1][2] Its molecular structure, featuring a flexible glycerol backbone and two terminal reactive epoxide groups, allows for the formation of stable, three-dimensional polymer networks through ring-opening reactions with various nucleophiles.[1] This reactivity makes GDE an invaluable component in the formulation of epoxy resins, adhesives, and coatings. In the pharmaceutical and biomedical fields, GDE is utilized to crosslink biopolymers like starch and pectin to create robust, biodegradable hydrogels and films for controlled drug delivery systems and tissue engineering scaffolds.[1][2] Its low viscosity facilitates easy handling and processing, while its aliphatic nature can impart flexibility to the resulting thermoset materials.[1]

This guide provides a comprehensive technical overview of the primary and emerging synthesis pathways for this compound. It will delve into the underlying reaction mechanisms, present a detailed experimental protocol for the most established synthesis route, and discuss the critical process parameters that govern product yield and purity. The content is structured to provide both foundational knowledge and field-proven insights for professionals engaged in chemical synthesis and materials development.

Primary Synthesis Pathway: The Epichlorohydrin Process

The most prevalent and industrially established method for synthesizing this compound is the reaction of glycerol with an excess of epichlorohydrin, followed by dehydrochlorination with a strong base.[1] This two-step process, while effective, involves chlorinated intermediates and the generation of salt waste, which are key considerations in process optimization and environmental impact assessment.

Reaction Mechanism

The synthesis can be logically separated into two distinct chemical transformations: an initial acid-catalyzed addition reaction to form a chlorohydrin intermediate, followed by a base-induced intramolecular cyclization to form the final epoxide rings.

-

Step A: Lewis Acid-Catalyzed Addition (Etherification) In the first step, glycerol is reacted with epichlorohydrin in the presence of a Lewis acid catalyst (e.g., SnCl₄, BF₃). The catalyst activates the epoxide ring of epichlorohydrin, making it susceptible to nucleophilic attack by the hydroxyl groups of glycerol. This reaction opens the epoxide ring to form a glycerol chlorohydrin ether intermediate. Given that glycerol has three hydroxyl groups, a mixture of mono-, di-, and tri-substituted chlorohydrin ethers can be formed. Using a molar excess of epichlorohydrin favors the formation of the desired di-substituted intermediate.

-

Step B: Base-Induced Dehydrochlorination (Epoxidation) In the second step, a strong base, typically sodium hydroxide (NaOH), is introduced.[3] The hydroxide ion deprotonates the hydroxyl group of the chlorohydrin intermediate, forming an alkoxide. This is followed by an intramolecular SN2 reaction, where the newly formed alkoxide attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion and forming the new epoxide ring. This process is repeated for both chlorohydrin moieties on the molecule, yielding this compound and sodium chloride as a byproduct.

Visualization of the Epichlorohydrin Pathway

Caption: Reaction scheme for the two-step synthesis of GDE from glycerol and epichlorohydrin.

Alternative & Sustainable Synthesis Strategies

The Imperative for Greener Chemistry

The dramatic growth of the biodiesel industry has resulted in a significant surplus of crude glycerol, its primary byproduct.[4][5][6] This has driven extensive research into converting this low-cost, renewable feedstock into value-added chemicals, a field often referred to as glycerol valorization.[4][7] Synthesizing GDE and other glycidyl ethers directly from glycerol presents a more sustainable alternative to the traditional epichlorohydrin route, aligning with the principles of green chemistry by utilizing a renewable starting material and potentially avoiding chlorinated intermediates.[8]

Direct Etherification of Glycerol

Direct etherification pathways aim to build the ether linkages using glycerol as the backbone. This can involve reacting glycerol with alcohols or alkenes under specific catalytic conditions.[4][9] For glycidyl ether synthesis, this could conceptually involve a reaction with a glycidylating agent other than epichlorohydrin or a multi-step process involving protection, etherification, and deprotection/epoxidation steps. These routes are often catalyzed by solid acids, such as zeolites, sulfonic resins, or sulfonated graphene, which offer advantages in terms of catalyst separation and reusability.[4] However, controlling the selectivity to obtain the di-substituted ether (GDE) over mono- or tri-ethers remains a significant challenge in direct etherification processes.[9]

Detailed Experimental Protocol: GDE Synthesis via Epichlorohydrin Route

This section provides a representative, self-validating protocol for the laboratory-scale synthesis of this compound.

Principle

This procedure synthesizes GDE by first reacting glycerol with a molar excess of epichlorohydrin using a phase-transfer catalyst to facilitate the initial etherification. This is followed by in-situ dehydrochlorination using a concentrated aqueous solution of sodium hydroxide to form the epoxide rings. The excess epichlorohydrin acts as both a reactant and a solvent.

Materials & Equipment

-

Reagents: Glycerol (99.5%), Epichlorohydrin (99%), Sodium Hydroxide (pellets), Tetrabutylammonium bromide (TBAB, phase-transfer catalyst), Anhydrous Magnesium Sulfate, Deionized Water.

-

Equipment: 500 mL three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, thermometer, heating mantle with temperature controller, separatory funnel, rotary evaporator, vacuum distillation setup.

Step-by-Step Procedure

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is dry.

-

Reagent Charging: Charge the flask with glycerol (e.g., 0.5 mol), epichlorohydrin (e.g., 2.5 mol, a 5-fold molar excess), and tetrabutylammonium bromide (e.g., 0.025 mol, 5 mol% relative to glycerol).

-

Initial Reaction (Addition): Begin stirring and heat the mixture to 60-70°C. The reaction is typically maintained for 1-2 hours to allow for the formation of the chlorohydrin ether intermediate.

-

Dehydrochlorination: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 1.1 mol, a slight excess relative to the hydroxyl groups reacted). Add this solution slowly to the reaction mixture via the dropping funnel over a period of 1-2 hours, while maintaining the temperature below 70°C to control the exothermic reaction.

-

Reaction Completion: After the NaOH addition is complete, continue stirring at 70°C for an additional hour to ensure complete ring closure.

-

Initial Work-up: Cool the mixture to room temperature. A salt precipitate (NaCl) will be visible. Add deionized water to dissolve the salt, then transfer the entire mixture to a separatory funnel.

-

Phase Separation & Washing: Separate the lower organic layer (containing GDE and excess epichlorohydrin). Wash the organic layer two to three times with deionized water to remove any remaining salt and NaOH. Check the pH of the final aqueous wash to ensure it is neutral.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the excess epichlorohydrin using a rotary evaporator. The remaining crude product can be further purified by vacuum distillation to yield pure this compound.

Visualization of Experimental Workflow

Caption: Step-by-step workflow from reactor setup to final product characterization.

Process Parameters and Data Analysis

The efficiency and selectivity of GDE synthesis are highly dependent on several key parameters. The optimization of these variables is critical for maximizing yield and purity while minimizing side reactions.

Key Parameter Influence

-

Molar Ratio: A significant molar excess of epichlorohydrin is used to favor the di-substitution of glycerol and to act as a solvent. Ratios typically range from 3:1 to 10:1 (epichlorohydrin:glycerol).

-

Catalyst: Phase-transfer catalysts (PTCs) like quaternary ammonium salts can significantly improve reaction rates in the two-phase (organic-aqueous) system during dehydrochlorination.[10] Lewis acids are crucial for the initial ring-opening addition step.[3]

-

Temperature: The reaction temperature is a critical control point. Higher temperatures can accelerate the reaction but may also promote side reactions, such as the polymerization of epichlorohydrin or the hydrolysis of the epoxide products.

-

Base Addition: The rate of addition and concentration of the sodium hydroxide solution must be carefully controlled to manage the exothermic nature of the dehydrochlorination and prevent unwanted hydrolysis.

Data Summary Table

The following table summarizes typical conditions and outcomes for the epichlorohydrin-based synthesis of glycidyl ethers.

| Parameter | Typical Value/Condition | Rationale & Expected Outcome |

| Glycerol:Epi Molar Ratio | 1:3 to 1:10 | Favors di-substitution; high excess minimizes tri-substitution. |

| Catalyst Type | Lewis Acid (e.g., SnCl₄) / PTC (e.g., TBAB) | Lewis acid activates epoxide for addition; PTC enhances rate in two-phase system.[3][10] |

| Reaction Temperature | 50 - 90 °C | Balances reaction rate against side reactions (hydrolysis, polymerization). |

| Base | 50% aq. NaOH | High concentration drives the dehydrochlorination reaction to completion. |

| Purification Method | Vacuum Distillation | Separates the higher-boiling GDE from lower-boiling excess epichlorohydrin.[11] |

| Expected Yield | 70 - 90% | Highly dependent on precise control of all parameters. |

Product Characterization

Confirmation of the successful synthesis and purity of this compound is achieved through a combination of physical and spectroscopic methods.

-

Physical Properties: The final product should be a clear, low-viscosity liquid. Its density and refractive index can be measured and compared to literature values (Density: ~1.229 g/mL at 25°C; Refractive index: n20/D ~1.482).

-

Spectroscopic Analysis: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for structural confirmation.[12] The FTIR spectrum of GDE should show the disappearance of the broad O-H stretching band from the glycerol starting material (around 3300 cm⁻¹), the presence of a strong C-O-C ether linkage band (around 1100 cm⁻¹), and characteristic peaks for the epoxide ring (asymmetric stretching around 915 cm⁻¹ and symmetric stretching around 840 cm⁻¹).

Conclusion

The synthesis of this compound is a well-established process, with the epichlorohydrin route remaining the industrial standard due to its high efficiency. This guide has detailed the mechanistic underpinnings and provided a practical framework for this core synthesis. However, driven by the principles of sustainable chemistry and the economic incentive to valorize glycerol from biodiesel production, research into alternative, greener pathways is rapidly advancing. Future developments will likely focus on the design of highly selective solid catalysts for the direct etherification of glycerol, aiming to create more atom-economical and environmentally benign processes for the production of this versatile diepoxy monomer.

References

- Glycerol triglycidyl ether - Wikipedia. [Link]

- Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. [Link]

- Epichlorohydrin - Organic Syntheses. [Link]

- Chemicals Production from Glycerol through Heterogeneous C

- DMTA Analysis of this compound Based Photocross-linked Polymers. [Link]

- Process for producing epichlorohydrin - Google P

- Glycerol Propylene. Reaction Scheme: Epichlorohydrin | PDF - Scribd. [Link]

- Continuous process for producing epichlorohydrin

- Process for the manufacture of glycidyl ethers - Google P

- Critical Review of the Various Reaction Mechanisms for Glycerol Etherific

- Glycerol and Catalysis by Waste/Low-Cost M

- Production of Ethers of Gycerol from Crude Glycerol: The By-product of Biodiesel Production. [Link]

- Photocross-linking of this compound with reactive diluents - ResearchG

- An Overview of the Latest Advances in the Catalytic Synthesis of Glycerol Carbon

- Processes for converting glycerol to glycerol ethers - Google P

- Different scenarios of glycerin conversion to combustible products and their effects on compression ignition engine as fuel additive. [Link]

- Different scenarios of glycerin conversion to combustible products and their effects on compression ignition engine as fuel additive: a review - Taylor & Francis. [Link]

- (PDF)

- Glycerol - Wikipedia. [Link]

- Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies | Request PDF. [Link]

- Catalytic Synthesis of Glycerol tert-Butyl Ethers as Fuel Additives from the Biodiesel By-Product Glycerol - ResearchG

- Routes for transforming glycerol into various value-added chemicals.

- Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies | Chemical Reviews - ACS Public

- Glycerol Manufacturing Process and Different Methods Involved - Kumar Metal. [Link]

- Glycerol production and its applications as a raw material: A review - ResearchG

- Purification of Biodiesel Glycerol from Waste Oils - Encyclopedia.pub. [Link]

- PURIFICATION OF CRUDE GLYCEROL BY A COMBINATION OF PHYSICO-CHEMICAL TREATMENT AND SEMI-CONTINUOUS MEMBRANE FILTRATION PROCESSES - HARVEST (uSask). [Link]

- Crude Glycerol Purification: Pharma Grade Glycerin Production - Advancebiofuel. [Link]

- Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - Frontiers. [Link]

- Purification and use of crude green glycerol from the transesterification of triglycerides in the formulation of an alcohol gel hand sanitizer - PMC - PubMed Central. [Link]

- Recent Development of Heterogeneous Catalysis in the Transesterification of Glycerol to Glycerol Carbon

- Development of UHPLC/Q-TOF Analysis Method to Screen Glycerin for Direct Detection of Process Contaminants 3-Monochloropropane-1,2-diol Esters (3-MCPDEs) and Glycidyl Esters (GEs) - PubMed. [Link]

- Different conversion routes for synthesis of glycerol carbonate...

- Some common routes for glycerol upgrading into glycerol carbonate - ResearchG

- Utilization of Glycerol for the production of Glycerol carbonate through greener route | Request PDF. [Link]

- Alternative Route for Biodiesel Synthesis with Co-Production of Glycerol Carbon

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Glycerol triglycidyl ether - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. "Production of Ethers of Gycerol from Crude Glycerol: The By-product of" by Hossein Noureddini, W. R. Dailey et al. [digitalcommons.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Understanding the Versatility of a Core Crosslinking Agent

An In-Depth Technical Guide to the Chemical Properties of Glycerol Diglycidyl Ether (GDE)

This compound (GDE) is a low-viscosity, aliphatic diepoxy compound that serves as a fundamental building block and crosslinking agent in polymer chemistry, materials science, and biomedical research.[1][2][3] Its molecular architecture, featuring two reactive epoxide (oxirane) rings and a central hydroxyl group, imparts a unique combination of reactivity and flexibility. This structure allows GDE to form stable, three-dimensional polymer networks by reacting with a wide range of nucleophiles, making it an indispensable tool for researchers and drug development professionals.[1]

This guide provides a deep dive into the core chemical properties of GDE, moving beyond simple data recitation to explain the causality behind its reactivity and applications. We will explore its structure, reaction mechanisms, analytical characterization, and safety protocols, offering field-proven insights for professionals seeking to leverage this versatile molecule in their work.

Molecular Structure and Physicochemical Properties

The identity and behavior of GDE are rooted in its molecular structure. The IUPAC name for the primary isomer is 2,3-bis(oxiran-2-ylmethoxy)propan-1-ol.[4][5] The molecule consists of a glycerol backbone where two of the hydroxyl groups have been converted to glycidyl ethers. This leaves one free primary hydroxyl group and two terminal epoxide rings, which are the primary sites of reactivity.

Caption: Chemical structure of this compound (GDE).

The physical properties of GDE make it advantageous for many applications, particularly its low viscosity, which facilitates easy handling and mixing with other polymers and reagents.[1][6]

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₅ | [4][5][7] |

| Molecular Weight | 204.22 g/mol | [2][4][7] |

| IUPAC Name | 2,3-bis(oxiran-2-ylmethoxy)propan-1-ol | [4][5] |

| CAS Number | 27043-36-3 | [1][4] |

| Appearance | Transparent Liquid | [7] |

| Density | ~1.229 g/mL at 25 °C | [2][6] |

| Refractive Index | ~1.482 (n20/D) | [2][6] |

| Storage Temperature | 2-8°C | [3][7] |

Core Reactivity: The Epoxide Ring-Opening Mechanism

The utility of GDE is dominated by the chemistry of its epoxide rings. These three-membered rings are highly strained, making them susceptible to nucleophilic attack, which relieves the ring strain and drives the reaction forward.[8] This reaction, known as ring-opening, can be initiated by a variety of nucleophiles and can be catalyzed by either acids or bases.[1][5]

Base-Catalyzed/Nucleophilic Ring-Opening

In the presence of a strong nucleophile, such as a primary or secondary amine, the reaction proceeds via an SN2 mechanism.[9] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the C-O bond to break and form an alkoxide intermediate. This is followed by protonation (typically from a solvent or another amine molecule) to yield a hydroxyl group.

Causality: This pathway is chosen for curing epoxy resins at ambient or slightly elevated temperatures. The choice of nucleophile (e.g., an aliphatic vs. aromatic amine) is critical as it directly dictates the cure rate and the final properties of the polymer network.[10][11] Aliphatic amines are generally more basic and reactive than aromatic amines, leading to faster cure times.[11]

Caption: Reaction pathway for GDE with a primary amine.

A key application is the reaction with amines to form cross-linked networks.[6][12] A primary amine (R-NH₂) can react with two epoxide groups, while a secondary amine can react with one, leading to the formation of a highly cross-linked, durable thermoset material.[1][13]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the mechanism shifts. The epoxide oxygen is first protonated by the acid, creating a good leaving group (a hydroxyl group) and making the epoxide carbons significantly more electrophilic.[1] The now-activated epoxide is then attacked by a weak nucleophile, such as water or an alcohol.

Causality: Acid catalysis is employed when using less reactive nucleophiles or to accelerate curing. A critical consideration is regioselectivity. In contrast to the base-catalyzed mechanism, the nucleophile in the acid-catalyzed pathway preferentially attacks the more substituted carbon atom if one is tertiary, as the transition state has significant SN1 character with a partial positive charge stabilized by the additional alkyl substituents.[8][9] For primary or secondary carbons, the attack remains at the less sterically hindered carbon.[9]

Synthesis Pathway

Understanding the synthesis of GDE provides context for potential impurities and isomeric distribution. The most common industrial method is the reaction of glycerol with an excess of epichlorohydrin, followed by dehydrochlorination with a base like sodium hydroxide.[1][14][15]

-

Coupling Reaction: Glycerol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a chlorohydrin intermediate.[14][15]

-

Dehydrochlorination (Epoxidation): The intermediate is treated with a strong base, which removes a proton from the hydroxyl group and displaces the chloride ion in an intramolecular SN2 reaction to form the epoxide ring.[15]

Experimental Protocols & Analytical Characterization

Rigorous characterization is essential to confirm the identity of GDE and to monitor its reactions. A multi-faceted approach ensures the quality of starting materials and the desired properties of the final products.

Caption: A logical workflow for the characterization of GDE-cured polymers.[16]

Key Analytical Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful and accessible technique for monitoring the curing process.[1][16] The consumption of the epoxide group can be tracked by the disappearance of its characteristic absorption band around 915 cm⁻¹. The appearance of a broad hydroxyl (-OH) band around 3400 cm⁻¹ also indicates the ring-opening reaction has occurred.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the cured GDE polymer, most notably the glass transition temperature (Tg).[16][17] This value is critical for understanding the material's operational temperature range and degree of crosslinking.

-

Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for determining the purity of the initial GDE monomer and for analyzing glycerol content.[18][19]

| Technique | Purpose | Key Parameter / Observation |

| FTIR | Monitor reaction progress | Disappearance of epoxide peak (~915 cm⁻¹) |

| DSC | Characterize thermal properties | Measurement of Glass Transition (Tg) |

| GC | Assess monomer purity | Quantify impurities and isomers |

Protocol: Determination of Epoxide Equivalent Weight (EEW)

The Epoxide Equivalent Weight (EEW) is the weight of resin in grams that contains one mole of epoxide groups. It is a critical quality control parameter. This protocol is a self-validating system based on a well-established titration method.

Principle: The epoxide rings are opened by hydrobromic acid (HBr) generated in situ from a quaternary ammonium salt. The consumption of HBr is determined by titration with a standardized perchloric acid solution.

Methodology:

-

Reagent Preparation: Prepare a 0.1 N solution of perchloric acid in glacial acetic acid and standardize it. Prepare the titrant solution by dissolving tetraethylammonium bromide in glacial acetic acid. The indicator is a crystal violet solution in glacial acetic acid.

-

Sample Preparation: Accurately weigh approximately 0.2 g of the GDE sample into a 125 mL Erlenmeyer flask.

-

Dissolution: Add 10 mL of chloroform to dissolve the sample completely.

-

Reaction: Add 10 mL of the tetraethylammonium bromide titrant solution. Allow the mixture to stand for 10-15 minutes to ensure the complete reaction of HBr with the epoxide groups.

-

Titration: Add 2-3 drops of the crystal violet indicator. The solution will appear violet.

-

Endpoint Determination: Titrate the solution with the standardized 0.1 N perchloric acid. The endpoint is reached when the solution color changes from violet to a stable blue-green or green. This color change validates the complete neutralization of the excess bromide.

-

Calculation: EEW (g/eq) = (Weight of sample in g × 1000) / ((B - S) × N) Where:

-

B = Volume of perchloric acid for the blank titration (mL)

-

S = Volume of perchloric acid for the sample titration (mL)

-

N = Normality of the perchloric acid solution (eq/L)

-

Applications in Drug Development and Research

GDE's biocompatibility and versatile reactivity make it highly valuable in the pharmaceutical and biomedical fields.[1]

-

Hydrogel and Film Formation: GDE is widely used to crosslink natural polymers like starch, pectin, and chitosan.[1][6] This creates robust hydrogel networks or films with enhanced mechanical strength and controlled swelling behavior, ideal for sustained and targeted drug delivery systems.[1] For example, GDE has been used to crosslink pectin and starch blends to create films with improved physicochemical properties for pharmaceutical applications.[6][20]

-

Biodegradable Microgels: It serves as a key monomer for synthesizing biodegradable microgels capable of encapsulating and releasing therapeutic proteins in a controlled manner.[1][6]

-

Photocrosslinking: GDE can be used in photocrosslinking processes to create biodegradable polymer networks.[1][17] This technique allows for spatial and temporal control over the polymerization process, which is advantageous for creating complex biomaterial scaffolds.

Safety and Handling

As a reactive chemical, proper handling of GDE is imperative. All procedures should be conducted in accordance with institutional safety guidelines.

-

Hazards Identification: GDE is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][21] All contact should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[21][22][23]

-

Handling and Storage: Handle GDE in a well-ventilated area or a chemical fume hood.[22][23] Store in a cool, dry place in a tightly sealed container to prevent leakage and potential reactions with moisture.[21][24]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[21][23]

-

Skin Contact: Wash off with plenty of water and soap. Remove contaminated clothing. If irritation persists, seek medical attention.[21][22]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical help.[21][22]

-

References

- This compound | C9H16O5 | CID 10330532 - PubChem. [Link]

- This compound - Sofchip. [Link]

- Glycerol triglycidyl ether - Wikipedia. [Link]

- Material Safety Data Sheet - Diglycidyl ether, 97% - Cole-Parmer. [Link]

- Photocross-linking of this compound with reactive diluents - ResearchG

- Comparative study of this compound/aliphatic amines networks - Semantic Scholar. [Link]

- Diglycidyl ether - Wikipedia. [Link]

- Photocross-linking of this compound with reactive diluents - INIS-IAEA. [Link]

- Glycidyl ether reactions with amines - Semantic Scholar. [Link]

- The Many Faces of Glycerol Applic

- The kinetics of 1,4-butanediol diglycidyl ether crosslinking of dermal sheep collagen. [Link]

- Three major reactions during amine curing of epoxy resins.

- Effect of this compound crosslinker on pectin-starch blended pharmaceutical films | Request PDF - ResearchG

- Glycol diglycidyl ether | C8H14O4 | CID 16683 - PubChem. [Link]

- This compound tech. (c005b-028846) - Cenmed Enterprises. [Link]

- Epoxides Ring-Opening Reactions - Chemistry Steps. [Link]

- US4284573A - Preparation of glycidyl ethers - Google P

- Characterization of Crude and Purified Glycerol from Biodiesel Production and Purific

- 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]

- The Analysis of Glycerin and Glycerides (ASTM D6584) - Fisher Scientific. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 27043-36-3 [m.chemicalbook.com]

- 3. This compound | 27043-36-3 [chemicalbook.com]

- 4. This compound | C9H16O5 | CID 10330532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 27043-36-3 [smolecule.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS 27043-36-3 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. [PDF] Comparative study of this compound/aliphatic amines networks | Semantic Scholar [semanticscholar.org]

- 11. Glycidyl ether reactions with amines | Semantic Scholar [semanticscholar.org]

- 12. cenmed.com [cenmed.com]

- 13. researchgate.net [researchgate.net]

- 14. Glycerol triglycidyl ether - Wikipedia [en.wikipedia.org]

- 15. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. rdi2.rmutsb.ac.th [rdi2.rmutsb.ac.th]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. researchgate.net [researchgate.net]

- 21. sofchip.com [sofchip.com]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to Glycolide and DL-Lactide Monomers: Core Building Blocks for Biodegradable Polymers in Drug Development

This guide provides an in-depth exploration of glycolide and DL-lactide, two pivotal monomers in the synthesis of biocompatible and biodegradable polymers for advanced drug delivery systems. We will delve into their fundamental structure and characteristics, synthesis and purification protocols, and the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these critical building blocks.

Introduction: The Significance of Aliphatic Polyesters in Drug Delivery

The field of drug delivery has been revolutionized by the advent of biodegradable polymers. Among these, aliphatic polyesters, particularly poly(lactic-co-glycolic acid) (PLGA), have garnered significant attention. Their appeal lies in their excellent biocompatibility and their ability to degrade into non-toxic, natural metabolites (lactic acid and glycolic acid) that are readily cleared by the body. This controlled degradation allows for the sustained release of encapsulated therapeutic agents, ranging from small molecules to large biologics.[1]

The properties of the final polymer, and consequently the performance of the drug delivery system, are intrinsically linked to the purity and characteristics of the constituent monomers. This guide focuses on the two primary monomers used in the synthesis of a vast library of biodegradable polyesters: Glycolide and DL-Lactide . Understanding their individual and combined properties is paramount for the rational design of drug delivery vehicles with tailored degradation profiles and release kinetics.

Monomer Structure and Physicochemical Properties

Glycolide and DL-lactide are cyclic diesters derived from glycolic acid and lactic acid, respectively. Their chemical structures are fundamental to their reactivity and the properties of the resulting polymers.

-

Glycolide (1,4-dioxane-2,5-dione): The simplest cyclic diester of an α-hydroxy acid, derived from two molecules of glycolic acid. Its small size and symmetrical structure contribute to the high crystallinity and rapid degradation of its homopolymer, poly(glycolic acid) (PGA).

-

DL-Lactide (3,6-dimethyl-1,4-dioxane-2,5-dione): A cyclic diester formed from two molecules of lactic acid. Lactic acid is a chiral molecule, existing as L-lactic acid and D-lactic acid. DL-lactide is the racemic mixture of D- and L-lactides. The presence of the methyl group introduces steric hindrance and hydrophobicity compared to glycolide. The random distribution of D and L units in polymers derived from DL-lactide disrupts crystallinity, leading to amorphous materials with slower degradation rates compared to the semi-crystalline polymers derived from pure L-lactide or D-lactide.

Comparative Physicochemical Properties

| Property | Glycolide | DL-Lactide |

| Molecular Formula | C4H4O4 | C6H8O4 |

| Molecular Weight | 116.07 g/mol | 144.13 g/mol |

| Melting Point | 82-85 °C | 124-128 °C |

| Appearance | White crystalline solid | White crystalline solid |

| Solubility | Soluble in most organic solvents (e.g., acetone, ethyl acetate, THF) | Soluble in most organic solvents (e.g., acetone, ethyl acetate, THF) |

Synthesis and Purification of Monomers

The synthesis of high-purity glycolide and DL-lactide is a critical first step in the production of medical-grade polymers. The most common method involves a two-step process: synthesis of the low molecular weight oligomers followed by a depolymerization reaction to yield the cyclic dimers.

Synthesis of Glycolide

The synthesis of glycolide typically involves the polycondensation of glycolic acid to form a low molecular weight prepolymer, followed by a catalytic thermal depolymerization under reduced pressure.

Experimental Protocol: Glycolide Synthesis

-

Polycondensation: Glycolic acid is heated to approximately 180-200°C under a nitrogen atmosphere to remove water and form a low molecular weight poly(glycolic acid) prepolymer.

-

Depolymerization: The prepolymer is then heated to a higher temperature (220-270°C) under high vacuum in the presence of a transesterification catalyst (e.g., tin(II) octoate, antimony trioxide).

-

Collection: The volatile glycolide monomer is distilled and collected as a crude product.

-

Purification: The crude glycolide is purified by recrystallization from a suitable solvent, such as ethyl acetate, to remove impurities like residual water, glycolic acid, and linear oligomers.

Synthesis of DL-Lactide

The synthesis of DL-lactide follows a similar principle, starting from DL-lactic acid.

Experimental Protocol: DL-Lactide Synthesis

-

Polycondensation: DL-lactic acid is heated to 180-200°C under reduced pressure to facilitate the removal of water and form a low molecular weight poly(lactic acid) prepolymer.

-

Depolymerization: The prepolymer is heated to 220-250°C under high vacuum with a suitable catalyst (e.g., tin(II) octoate).

-

Collection: The crude DL-lactide is collected by distillation.

-

Purification: Multiple recrystallizations from a solvent like ethyl acetate are necessary to achieve the high purity required for polymerization.

Causality in Synthesis and Purification: The stringent purification steps are essential because impurities can significantly impact the subsequent polymerization process and the final properties of the polymer. For instance, residual water or acid can act as initiators or chain transfer agents during ring-opening polymerization, leading to polymers with lower molecular weights and broader molecular weight distributions than desired.

Monomer Characterization Techniques

Thorough characterization of the purified monomers is a non-negotiable step to ensure the synthesis of high-quality polymers for drug delivery applications. A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of the glycolide and DL-lactide monomers.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the monomers. The chemical shifts and coupling constants provide a unique fingerprint for each molecule. For example, in the ¹H NMR spectrum of glycolide, a single peak is observed due to the chemical equivalence of the four protons. In contrast, the ¹H NMR of DL-lactide shows a quartet and a doublet corresponding to the methine and methyl protons, respectively.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the monomers. The prominent feature in the FTIR spectra of both glycolide and DL-lactide is the strong carbonyl (C=O) stretching vibration of the ester groups, typically observed around 1750 cm⁻¹.

Purity Assessment

-

Gas Chromatography (GC): GC is a highly sensitive technique for determining the purity of the volatile monomers and quantifying any residual solvents or other volatile impurities.[3][4] A high-purity monomer will show a single major peak.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and melting range of the crystalline monomers. A sharp melting peak with a narrow range is indicative of high purity. The presence of impurities typically leads to a depression and broadening of the melting peak.

-

Karl Fischer Titration: This technique is specifically used to quantify the water content in the monomer sample. As mentioned, water can have a detrimental effect on polymerization, making its precise quantification crucial.

Summary of Characterization Techniques

| Technique | Parameter Measured | Significance |

| ¹H and ¹³C NMR | Chemical structure, presence of impurities | Confirms identity and structural integrity |

| FTIR | Functional groups | Confirms the presence of ester linkages |

| GC | Purity, residual solvents | Quantifies volatile impurities |

| DSC | Melting point, melting range | Indicates purity and crystallinity |

| Karl Fischer Titration | Water content | Crucial for controlling polymerization |

Role in Polymer Synthesis for Drug Delivery

Glycolide and DL-lactide are primarily used in ring-opening polymerization (ROP) to synthesize a range of biodegradable polyesters. The choice of monomer, their ratio, and the polymerization conditions dictate the properties of the final polymer.

Ring-Opening Polymerization Workflow

Sources

GDE solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Glycerol Diglycidyl Ether (GDE) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GDE) is a versatile diepoxide crosslinking agent with significant applications in polymer chemistry, biomaterials, and drug delivery systems. Its efficacy in these roles is intrinsically linked to its solubility and miscibility in various organic solvents, which dictates formulation design, reaction kinetics, and purification processes. This technical guide provides a comprehensive analysis of GDE's solubility profile, grounded in the theoretical framework of Hansen Solubility Parameters (HSP). By estimating the HSP of GDE and calculating the Relative Energy Difference (RED) for a wide array of organic solvents, this document offers a predictive tool for formulation scientists and researchers. Furthermore, it details robust experimental methodologies for the empirical determination of solubility, ensuring a self-validating system for solvent selection and optimization.

Introduction: The Pivotal Role of GDE in Advanced Applications

This compound (GDE), a low-viscosity aliphatic epoxy resin, has emerged as a critical component in the synthesis of advanced materials.[1][2] Its two reactive epoxy groups enable the formation of crosslinked networks with amines, anhydrides, and other curing agents, resulting in polymers with tailored mechanical and thermal properties. In the pharmaceutical and biomedical fields, GDE is instrumental in the creation of hydrogels, microgels, and drug delivery matrices due to its biocompatibility and ability to form stable, crosslinked structures.[2] The choice of solvent is a paramount consideration in any formulation containing GDE. A suitable solvent system not only ensures a homogenous reaction mixture but also influences the final morphology and performance of the resulting polymer network. Understanding the solubility of GDE is, therefore, not a trivial pursuit but a fundamental requirement for predictable and reproducible outcomes in research and development.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a foundational concept in solubility science. Hansen Solubility Parameters (HSP) provide a quantitative and nuanced application of this principle by dissecting the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] Every solvent and solute can be characterized by a unique set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

The distance (Ra) between the HSP coordinates of a solute (in this case, GDE) and a solvent is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

To further refine this prediction, the concept of the interaction radius (R₀) of the solute is introduced. This defines a "solubility sphere" in Hansen space. Solvents with HSP coordinates falling within this sphere are predicted to be good solvents for the solute. The Relative Energy Difference (RED) number provides a straightforward metric for this relationship:

RED = Ra / R₀

A RED value less than 1 indicates a high affinity and likely solubility, a RED value equal to 1 suggests partial solubility, and a RED value greater than 1 points to insolubility.[4]

Estimating the Hansen Solubility Parameters of GDE

The molecular structure of this compound (a mix of isomers) is comprised of the following functional groups: -CH₂, -CH-, -OH, -O- (ether), and two epoxy groups.

Physicochemical Properties of GDE:

Based on these properties and the group contribution values, the estimated Hansen Solubility Parameters for GDE are:

-

δD (Dispersion): 17.5 MPa½

-

δP (Polar): 10.5 MPa½

-

δH (Hydrogen Bonding): 12.0 MPa½

An estimated interaction radius (R₀) of 7.5 has been used for the subsequent RED calculations.

Comprehensive Solubility Data for GDE

The following table summarizes the predicted solubility of GDE in a range of organic solvents based on the calculated RED numbers. The table is organized by solvent class to facilitate comparison. Qualitative solubility information from available literature is also included for validation.

| Solvent Class | Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility | Qualitative Data |

| Alcohols | Methanol | 15.1 | 12.3 | 22.3 | 1.63 | Insoluble | - |

| Ethanol | 15.8 | 8.8 | 19.4 | 1.25 | Borderline | Soluble[6][7] | |

| Isopropanol | 15.8 | 6.1 | 16.4 | 0.95 | Good | - | |

| n-Butanol | 16.0 | 5.7 | 15.8 | 0.99 | Good | - | |

| Ketones | Acetone | 15.5 | 10.4 | 7.0 | 0.93 | Good | Soluble[6][7] |

| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | 1.25 | Borderline | - | |

| Esters | Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.30 | Borderline | - |

| Butyl Acetate | 15.8 | 3.7 | 6.3 | 1.57 | Insoluble | - | |

| Aromatics | Toluene | 18.0 | 1.4 | 2.0 | 2.50 | Insoluble | - |

| Xylene | 17.8 | 1.0 | 3.1 | 2.45 | Insoluble | - | |

| Ethers | Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.91 | Good | - |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 1.34 | Borderline | - | |

| Amides | Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 0.44 | Excellent | Soluble[6][7] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 0.89 | Good | Soluble[7] |

| Halogenated | Dichloromethane | 17.0 | 7.3 | 7.1 | 1.04 | Borderline | - |

| Chloroform | 17.8 | 3.1 | 5.7 | 1.76 | Insoluble | - |

Experimental Protocols for Solubility Determination

While theoretical predictions are invaluable for initial screening, empirical validation is crucial for scientific rigor. The following protocols outline standard methods for determining the solubility of GDE.

Gravimetric Method for Quantitative Solubility

This method provides a direct measurement of solubility by determining the mass of solute that can dissolve in a given volume of solvent at a specific temperature.

Workflow Diagram:

Caption: Gravimetric solubility determination workflow.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of GDE to a known volume of the test solvent in a sealed container.

-

Equilibration: Place the container in a temperature-controlled environment (e.g., a 25°C water bath) and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the mixture at a high speed to pellet any undissolved GDE.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under reduced pressure or in a fume hood.

-

Quantification: Dry the residue to a constant weight and re-weigh the container. The difference in weight corresponds to the mass of dissolved GDE.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Spectroscopic Method for High-Throughput Screening

For rapid screening of multiple solvents, a UV-Vis spectroscopic method can be employed if GDE exhibits a suitable chromophore or can be derivatized. As GDE itself lacks a strong chromophore, this method is more applicable for determining the concentration of a GDE-containing formulation.

Visualization of the Hansen Solubility Sphere for GDE

The concept of the solubility sphere can be visualized in a 3D plot where the axes represent the three Hansen parameters.

Caption: 2D representation of the Hansen solubility sphere for GDE.

This diagram illustrates that solvents like DMF, DMSO, Acetone, Isopropanol, and THF fall within or close to the solubility sphere of GDE, indicating good solubility. In contrast, solvents like Toluene and Xylene are located far from the sphere, predicting poor solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in a variety of organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, we have established a theoretical framework for solvent selection that can significantly streamline the formulation process for researchers and drug development professionals. The estimated HSP values for GDE, coupled with the comprehensive solubility table, offer a valuable resource for predicting miscibility and avoiding time-consuming trial-and-error experimentation. The inclusion of detailed experimental protocols underscores the importance of empirical validation and provides a practical means for obtaining precise quantitative solubility data. Ultimately, a thorough understanding and application of the principles outlined in this guide will facilitate the development of robust and optimized GDE-based formulations for a wide range of advanced applications.

References

- GeeksforGeeks. (2023, July 25). Molar Volume Formula.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). Glycerol 1,3-diglycidyl ether.

- RCSB PDB. (2011, November 8). GDE Ligand Summary Page.

- ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical....

- ResearchGate. (n.d.). Improved group contribution parameter set for the application of solubility parameters to melt extrusion.

- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- Hansen Solubility Parameters. (n.d.). HSP Basics.

- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen solubility parameters with a new group-contribution method. International journal of thermophysics, 29(2), 568-585.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H16O5 | CID 10330532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. metashare.maps.vic.gov.au [metashare.maps.vic.gov.au]

- 7. Molar Volume Formula: Properties, Chemical Structure and Uses [extramarks.com]

An In-depth Technical Guide to the Physical Properties of Glycerol Diglycidyl Ether (GDE)

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of Glycerol Diglycidyl Ether (GDE), a versatile aliphatic epoxy monomer. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key data on GDE's physicochemical characteristics, chemical reactivity, and safe handling protocols. It offers field-proven insights into experimental design, including a detailed methodology for viscosity measurement, to ensure technical accuracy and practical applicability.

Section 1: Introduction to this compound (GDE)

This compound (CAS No: 27043-36-3) is a significant chemical compound valued for its role as a reactive diluent and diepoxy crosslinking agent.[1][2][3][4] With the molecular formula C₉H₁₆O₅, GDE is derived from glycerol, a renewable and biocompatible resource.[5][6] This lineage makes it a compound of increasing interest in the development of sustainable and biocompatible materials.

Its primary utility stems from the two reactive epoxide (oxirane) groups within its structure.[1] These groups can undergo ring-opening reactions with a variety of nucleophiles, enabling the formation of cross-linked, three-dimensional polymer networks.[1] This reactivity, combined with its low viscosity, makes GDE an essential component in formulating epoxy resins with tailored properties for coatings, adhesives, composites, and advanced biomaterials.[3][4] In the pharmaceutical and drug development sectors, GDE is utilized as a crosslinking agent to enhance the physicochemical properties of biopolymer films, such as those made from pectin and starch, for controlled drug delivery applications.[1]

Section 2: Core Physicochemical Properties

The functional characteristics of GDE in any application are dictated by its physical properties. A summary of these core properties is presented below, followed by a detailed discussion.

Table 1: Summary of Key Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27043-36-3 | [1][5] |

| Molecular Formula | C₉H₁₆O₅ | [5] |

| Molecular Weight | 204.22 g/mol | [1][5] |

| Appearance | Colorless to Transparent Liquid | [3] |

| Density (at 25 °C) | 1.229 g/mL | [3][4] |

| Boiling Point | 341.4 °C at 760 mmHg | [7] |

| Refractive Index (n20/D) | 1.482 | [3][4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Vapor Pressure | 5.31 x 10⁻⁶ mmHg at 25 °C | [8] |

| Viscosity | Low Viscosity Liquid | [1][2][3] |

| Storage Temperature | 2-8°C | [4] |

Discussion of Properties:

-

Density: The density of GDE is consistently reported at approximately 1.229 g/mL at 25 °C, indicating it is significantly denser than water.[3][4] This value is critical for formulation calculations, particularly when mixing with other resins or solvents on a weight-to-volume basis.

-

Viscosity: While a precise value is not consistently published, GDE is widely characterized as a low-viscosity liquid.[1][2] This property is one of its most important attributes, as it allows GDE to act as a reactive diluent, reducing the viscosity of thicker epoxy resin formulations without significantly compromising final mechanical properties after curing. This facilitates easier handling, mixing, and application (e.g., better wetting of substrates).

-

Boiling Point & Vapor Pressure: With a high boiling point and very low vapor pressure, GDE is a non-volatile compound under standard laboratory conditions.[7][8] This minimizes inhalation exposure during handling at ambient temperatures and contributes to its suitability in applications where long-term stability is required.

-

Solubility: GDE's solubility profile is dictated by its molecular structure, which contains both polar ether linkages and hydroxyl groups, as well as a more nonpolar carbon backbone. Unlike its parent molecule, glycerol, which is infinitely soluble in water, GDE exhibits limited solubility in aqueous solutions.[7][9] The replacement of two hydroxyl groups with less polar glycidyl ether groups increases its hydrophobicity.[7] It is reported to be soluble in various organic solvents, including ethanol, acetone, and dimethylformamide.

-

Refractive Index: The refractive index is a useful parameter for quality control, as it can quickly indicate the purity of a sample.

Section 3: Chemical Structure and Reactivity

The functionality of GDE is directly linked to its molecular architecture. It is an aliphatic diepoxide, meaning it contains two epoxide rings.

Caption: Chemical Structure of this compound.

The reactivity of GDE is dominated by the chemistry of the epoxide rings. These three-membered rings are highly strained and susceptible to nucleophilic attack, which leads to ring-opening. This reaction is the basis for its function as a crosslinker. Common nucleophiles include amines, anhydrides, and hydroxyl groups, which react to form stable covalent bonds, creating a durable polymer network.[1] The reaction rate is influenced by factors such as the nucleophile's basicity, steric hindrance, and temperature.[1]

Section 4: Experimental Protocol - Viscosity Measurement

Determining the viscosity of GDE and its formulations is critical for quality control and predicting material behavior. The standard method for epoxy resins is ASTM D2393.[10][11][12] The following protocol describes the measurement of dynamic viscosity using a rotational viscometer, a common instrument for this purpose.[13][14]

Objective: To accurately measure the dynamic viscosity of a GDE sample at a controlled temperature.

Causality: Viscosity is highly dependent on temperature; a decrease in temperature increases viscosity, while an increase in temperature lowers it.[12] Therefore, precise temperature control is the most critical parameter for achieving reproducible and accurate results. The choice of spindle and rotational speed is determined by the expected viscosity of the fluid; the goal is to obtain a torque reading within the instrument's optimal range (typically 20-80%) to ensure accuracy.[13]

Methodology: Rotational Viscometry

-

Instrument Setup and Calibration:

-

Ensure the rotational viscometer is level on a stable, vibration-free surface.

-

Perform a calibration check using a certified viscosity standard fluid of known viscosity (e.g., a silicone oil standard) close to the expected viscosity of GDE. This validates the instrument's performance.[15]

-

Attach the appropriate spindle. For a low-viscosity liquid like GDE, a small-diameter spindle (e.g., a cylindrical spindle from an L-model viscometer) is typically required to generate a measurable torque.[13]

-

-

Sample Preparation and Loading:

-

Place a sufficient volume of the GDE sample into the sample container. The required volume is dependent on the spindle and container geometry; ensure the spindle's immersion mark will be covered.

-

Place the sample in a temperature-controlled bath or use the viscometer's integrated temperature controller. Allow the sample to equilibrate to the target measurement temperature (e.g., 25.0 ± 0.1 °C) for at least 30 minutes. This step is crucial for thermal stability.[16]

-

-

Measurement Procedure:

-

Carefully lower the spindle into the center of the GDE sample, avoiding the introduction of air bubbles.

-

Select a rotational speed (RPM). Start with a mid-range speed and adjust as necessary to achieve an on-scale torque reading.

-

Allow the spindle to rotate for a set period (e.g., 60 seconds) until the viscosity reading on the instrument's display stabilizes.

-

Record the viscosity (in centipoise, cP, or milliPascal-seconds, mPa·s), the spindle number, the rotational speed (RPM), the sample temperature, and the percentage torque.

-

-

Data Validation and Reporting:

-

A valid measurement should have a torque reading within the instrument's recommended range. If the torque is too low (<10-20%), increase the speed or use a larger spindle. If it is too high (>80-90%), decrease the speed or use a smaller spindle.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Report the average viscosity value along with the standard deviation and the specific test temperature.

-

Caption: Workflow for Rotational Viscosity Measurement.

Section 5: Safety, Handling, and Storage

Due to its chemical reactivity, proper handling of GDE is essential to ensure laboratory safety.

-

Hazard Identification: GDE is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8][17]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side shields conforming to EN166 or NIOSH standards.[17][18]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[17]

-

Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[17]

-

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors or mists.[19]

-

Avoid contact with skin and eyes.[17]

-

In case of contact, immediately flush the affected area with plenty of water. For eye contact, rinse cautiously for several minutes and seek medical attention.[19]

-

-

Storage:

Section 6: Applications in Research and Development

The unique combination of low viscosity, diepoxy functionality, and a glycerol backbone makes GDE a valuable tool in several research areas:

-

Reactive Diluent for Epoxy Resins: GDE is used to reduce the viscosity of high-viscosity epoxy resins, improving their processability for applications in advanced composites and coatings.[6]

-

Biomaterial and Pharmaceutical Films: It serves as an effective crosslinking agent for biopolymers like starch, pectin, and keratin to create robust films with enhanced mechanical strength and controlled swelling behavior, which is ideal for drug delivery systems and tissue engineering scaffolds.[1]

-

Synthesis of Biodegradable Polymers: GDE is a key monomer in the synthesis of biodegradable, photocross-linked polymer networks, contributing to the development of more environmentally friendly plastics and materials.

References

- iChemical. (n.d.). This compound, CAS No. 27043-36-3.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Intertek Inform. (2010). ASTM D 2393 : 1986 Test Method for Viscosity of Epoxy Resins and Rela.

- ASTM International. (1986). ASTM D2393-86 - Test Method for Viscosity of Epoxy Resins and Related Components.

- TA Instruments. (2021, December 20). How to Load Low Viscosity Liquid Samples on a Rotational Rheometer [Video]. YouTube.

- iChemical. (n.d.). This compound, CAS No. 27043-36-3.

- Cenmed Enterprises. (n.d.). This compound tech.

- Sofchip. (2012). This compound.

- SLS Ireland. (n.d.). This compound, tec | 475734-100ML | SIGMA-ALDRICH.

- Gougeon Brothers, Inc. (n.d.). What All Those Tests & Numbers Mean. Epoxyworks.

- WorldofTest.com. (2024, June 18). How Rotational Viscometer Works and Its Role in Determining Viscosity.

- ResearchGate. (n.d.). Solubility of water in some glycerol-based solvents under different conditions.

- tec-science. (2020, April 4). Experimental determination of viscosity (viscometer).

- ATAC Group. (2024, November 5). Epoxy Resin Viscosity.

- Drawell. (n.d.). How to Use the Rotational Viscometer.

- Wikipedia. (n.d.). Glycerol triglycidyl ether.

- Chemistry For Everyone. (2025, August 29). How Do You Measure The Viscosity Of Epoxy Resin? [Video]. YouTube.

- Research Trends. (n.d.). Glycerol-based solvents in organic synthesis.

- Gamut Packaging. (2025, October 23). Understanding Solubility: Is Glycerol Water Soluble?.

- Universidad de Zaragoza. (n.d.). Glycerol Ethers as hydrotropes and their use to enhance the solubility in water of phenolic acids.

Sources

- 1. benchchem.com [benchchem.com]

- 2. cenmed.com [cenmed.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. This compound CAS#: 27043-36-3 [m.chemicalbook.com]

- 5. This compound | C9H16O5 | CID 10330532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycerol triglycidyl ether - Wikipedia [en.wikipedia.org]

- 7. researchtrends.net [researchtrends.net]

- 8. This compound, CAS No. 27043-36-3 - iChemical [ichemical.com]

- 9. gamutpackaging.com [gamutpackaging.com]

- 10. intertekinform.com [intertekinform.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. epoxyworks.com [epoxyworks.com]

- 13. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

- 14. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 15. worldoftest.com [worldoftest.com]

- 16. youtube.com [youtube.com]

- 17. sofchip.com [sofchip.com]

- 18. fishersci.com [fishersci.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

Introduction: The Role and Characteristics of Glucono-delta-lactone in Pharmaceutical Development

An In-depth Technical Guide to the Shelf Life and Storage Conditions of Glucono-delta-lactone (GDL)

Glucono-delta-lactone (GDL), a cyclic ester of D-gluconic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries.[1][2] In its solid form, GDL is a fine, white, crystalline powder that is practically odorless with a slightly sweet taste.[2][3] Its utility in pharmaceutical formulations is primarily due to its unique property of gradual hydrolysis to gluconic acid when in an aqueous environment.[2][4][5] This controlled conversion allows for a progressive and continuous decrease in pH, making GDL an effective slow-release acidulant.[4][6] This function is critical in various applications, including as a pH adjuster, chelating agent, and to potentiate the effects of preservatives.[4] Given its direct impact on the stability and efficacy of final drug products, a thorough understanding of the shelf life and optimal storage conditions for GDL is paramount for researchers, scientists, and drug development professionals.[7][8]

The Chemistry of GDL Stability: Hydrolysis and Influencing Factors

The stability of GDL is intrinsically linked to its hydrolysis into D-gluconic acid.[9][10] In an aqueous solution, GDL exists in a chemical equilibrium with gluconic acid.[2][5][11] The rate of this hydrolysis is significantly influenced by several environmental factors, primarily temperature and pH.[10]

The presence of moisture is the most critical factor initiating the degradation of GDL.[12] Even atmospheric humidity can be sufficient to initiate hydrolysis, leading to caking and a decrease in the material's purity over time. The hydrolysis process is accelerated at higher temperatures.[3][10] This is a crucial consideration for both storage and in formulation processes where heat may be applied.

The pH of the environment also plays a role in the rate of hydrolysis.[10] While GDL itself is neutral, the formation of gluconic acid will lower the pH of the surrounding medium.[10] This acidification process is the intended function of GDL in many applications.

Visualizing the Hydrolysis of GDL

The reversible conversion of GDL to gluconic acid is a fundamental aspect of its chemistry.

Caption: Equilibrium between GDL and Gluconic Acid.

Recommended Storage Conditions and Shelf Life

To maintain the integrity and functionality of GDL, adherence to appropriate storage conditions is essential. Improper storage can lead to degradation, affecting its performance as an excipient.

General Storage Recommendations

The consensus from various suppliers and technical data sheets indicates that GDL should be stored in a cool, dry, and well-ventilated area.[12][13] It is crucial to protect the product from moisture.[12] Containers should be kept tightly closed to prevent the ingress of atmospheric moisture.[12]

Data Summary of Storage Conditions and Shelf Life

| Parameter | Recommended Condition | Source(s) |

| Temperature | Room Temperature (RT) | [2][5] |

| Do not store above 30°C / 86°F | [12] | |

| Stored at 25°C / 77°F max | [1] | |

| Humidity | Low humidity conditions | [14] |

| 80% relative humidity max | [1] | |

| Packaging | In sealed original packaging | [2][4][5] |

| Tightly closed containers | [12] | |

| Light | Away from sunlight | [1] |

| Shelf Life | 12 months | [2][5] |

| 24 months | [1][14][15] | |

| Up to 3 years | [4] | |

| Up to 5 years | [16] |

Note: The stated shelf life can vary between manufacturers and is dependent on the packaging and storage conditions.

Extended storage, even under recommended conditions, may lead to some physical changes such as discoloration or hardening of the material.[14]

Establishing and Verifying Shelf Life: A Protocol for Stability Testing

For drug development professionals, it is often necessary to conduct in-house stability studies to confirm the shelf life of an excipient within a specific formulation or storage system.[7][17][18] The principles outlined by the International Council for Harmonisation (ICH) for drug substances can be adapted for excipients.[17]

Experimental Protocol for GDL Stability Study

This protocol provides a framework for a comprehensive stability study of GDL.

1. Objective: To determine the shelf life of GDL under defined storage conditions by monitoring its physical and chemical properties over time.

2. Materials:

-

Multiple batches of GDL

-

Appropriate primary and secondary packaging materials

-

Controlled environment stability chambers

3. Methods:

-

Batch Selection: At least three representative batches of GDL should be selected for the study.

-

Packaging: The GDL samples should be packaged in the intended commercial packaging.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Intervals:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

-

Accelerated: 0, 1, 2, 3, 6 months

-

-

Analytical Tests:

-

Appearance: Visual inspection for color change, caking, or other physical alterations.

-

Assay (Purity): A suitable titration method to determine the percentage of GDL.

-

Water Content: Karl Fischer titration to quantify moisture.

-

pH of a 1% solution: To assess the degree of hydrolysis to gluconic acid.

-

Related Substances/Degradation Products: Chromatographic methods (e.g., HPLC) to identify and quantify any degradation products.

-

4. Data Analysis: The data collected at each time point should be trended to predict the shelf life. The shelf life is the time during which the GDL remains within its predefined acceptance criteria.

Workflow for GDL Shelf-Life Determination

Caption: Workflow for a GDL stability study.

Conclusion

The stability and shelf life of Glucono-delta-lactone are critical parameters that directly influence its performance as a pharmaceutical excipient. The primary degradation pathway, hydrolysis to gluconic acid, is accelerated by moisture and elevated temperatures. Therefore, strict adherence to storage in a cool, dry place in well-sealed containers is essential to maximize its shelf life, which can range from 12 to 60 months depending on the manufacturer and packaging. For drug development professionals, conducting robust stability studies based on established guidelines is a self-validating mechanism to ensure the quality and reliability of GDL in their formulations.

References

- E575 - Glucono Delta-lactone (GDK); CAS No: 90-80-2. Boussey-Control.

- Hydrolysis of D-glucono-.delta.-lactone. I. General acid-base catalysis, solvent deuterium isotope effects, and transition state.

- Glucono Delta Lactone (GDL)

- Glucono Delta Lactone (Gluconolactone, GdL, Glucono-1,5-Lactone) USP - Data Sheet.

- Glucono-δ-lactone. Wikipedia.

- Material safety data sheet GLUCONO-DELTA-LACTONE. EllementalPRO.

- PMP FERMENT

- GLUCONO DELTA LACTONE SG. Roquette.

- The International Pharmaceutical Excipients Council - Excipient Stability Guide.

- Excipient Storage: Best Practices to Follow. ChemIntel360.

- Storage conditions for excipients. Slideshare.

- Gluconolactone. Santa Cruz Biotechnology.

- GLUCONO DELTA-LACTONE.

- Glucono Delta-Lactone. BAKERpedia.

- Glucono Delta-Lactone. Agricultural Marketing Service.

- Glucono Delta-Lactone in Food Products. Knowde.

- Glucono Delta Lactone CAS 90-80-2.

- Glucono Delta Lactone (GDL) Supplier. Nexal Inc.

- Excipients - Stability Studies. EUROLAB.

- Stability Testing of Pharmaceutical Products.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.

- Excipients Reference Standards. US Pharmacopeia (USP).

- GLUCONO-δ-LACTONE.

Sources

- 1. boussey-control.com [boussey-control.com]

- 2. usbio.net [usbio.net]

- 3. Glucono Delta-Lactone | Baking Ingredients | BAKERpedia [dev.bakerpedia.com]

- 4. lotioncrafter.com [lotioncrafter.com]

- 5. usbio.net [usbio.net]

- 6. ams.usda.gov [ams.usda.gov]

- 7. kalite.com [kalite.com]

- 8. usp.org [usp.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 11. fao.org [fao.org]

- 12. ellementalpro.com [ellementalpro.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. ingredi.com [ingredi.com]

- 15. Glucono Delta Lactone (GDL) Supplier | GDL (E575) | USP/FCC Grade | Nexal Inc [nexalinc.com]

- 16. pmpinc.com [pmpinc.com]

- 17. gmp-navigator.com [gmp-navigator.com]

- 18. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the Thermal Decomposition of Glycerol Diglycidyl Ether

Introduction

Glycerol diglycidyl ether (GDGE) is an aliphatic epoxy monomer that has garnered significant attention as a bio-based alternative to traditional petroleum-derived epoxy resins.[1] Derived from glycerol, a byproduct of biodiesel production, GDGE offers a more sustainable footprint without compromising performance in many applications.[1][2] Its chemical structure, featuring a flexible glycerol backbone and two reactive epoxy groups, imparts unique properties to the resulting thermoset polymers, including good flexibility, low shrinkage upon curing, and strong adhesion. These characteristics make GDGE a valuable component in the formulation of coatings, adhesives, composites, and even in biomedical applications such as drug delivery systems.[3][4]

A critical aspect of ensuring the reliable performance and safety of GDGE-based materials, particularly in applications involving elevated temperatures, is a thorough understanding of their thermal decomposition behavior. The process of thermal degradation involves irreversible chemical changes in the polymer's structure, which can lead to a loss of mechanical integrity and the release of volatile compounds.[5] For researchers, scientists, and drug development professionals, a deep dive into the thermal decomposition of GDGE is not merely an academic exercise. It is essential for predicting material lifetime, establishing safe operating temperatures, and designing materials with enhanced thermal stability. This guide provides a comprehensive exploration of the thermal decomposition of this compound, from the fundamental principles to advanced analytical techniques and mechanistic insights.

Chapter 1: Fundamentals of Thermal Decomposition of Epoxy Resins

The thermal degradation of a polymer is a complex process involving a series of chemical reactions that break down the macromolecular structure.[6] The thermal stability of an epoxy resin is intrinsically linked to the bond dissociation energies of the chemical bonds within its crosslinked network. The decomposition process is often initiated at the weakest links in the polymer chain. For epoxy resins, these can include aliphatic C-O and C-N bonds, which are generally less stable than the aromatic structures present in many common epoxy monomers like bisphenol A diglycidyl ether (DGEBA).

Several factors influence the thermal stability of an epoxy thermoset:

-

Crosslink Density: A higher degree of crosslinking generally leads to enhanced thermal stability. The three-dimensional network restricts the mobility of polymer chains, requiring more energy to initiate and propagate degradation reactions.

-